Hormothamnin A

cytotoxicity laxaphycin cancer cell lines

Hormothamnin A is a cyclic undecapeptide (19-membered ring) isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides. It belongs to the laxaphycin family of lipopeptides and is characterized by a rare (Z)-α,β-didehydro-α-aminobutyric acid (Z-Dhb) residue, along with five uncommon amino acids including β-aminooctanoic acid and didehydrohomoalanine.

Molecular Formula C60H97N11O14
Molecular Weight 1196.5 g/mol
CAS No. 120500-21-2
Cat. No. B040147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHormothamnin A
CAS120500-21-2
Synonymshormothamnin A
Molecular FormulaC60H97N11O14
Molecular Weight1196.5 g/mol
Structural Identifiers
SMILESCCCCCC1CC(=O)NC(C(=O)NC(=CC)C(=O)N2CC(CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC(C)C)C(C)CC)C(C)CC)CC(C)C)CC3=CC=CC=C3)CCO)O)CCO
InChIInChI=1S/C60H97N11O14/c1-11-15-17-22-39-30-48(75)63-42(23-25-72)53(78)64-41(14-4)60(85)71-33-40(74)31-47(71)57(82)65-43(24-26-73)54(79)67-46(29-38-20-18-16-19-21-38)55(80)66-45(28-35(7)8)56(81)69-51(37(10)13-3)59(84)70-50(36(9)12-2)58(83)68-44(27-34(5)6)52(77)61-32-49(76)62-39/h14,16,18-21,34-37,39-40,42-47,50-51,72-74H,11-13,15,17,22-33H2,1-10H3,(H,61,77)(H,62,76)(H,63,75)(H,64,78)(H,65,82)(H,66,80)(H,67,79)(H,68,83)(H,69,81)(H,70,84)/b41-14-
InChIKeyAQBJITSSPIIUAM-QVGWBTEESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hormothamnin A (CAS 120500-21-2): Cyclic Undecapeptide Reference Standard for Cytotoxic Laxaphycin Research


Hormothamnin A is a cyclic undecapeptide (19-membered ring) isolated from the tropical marine cyanobacterium Hormothamnion enteromorphoides [1]. It belongs to the laxaphycin family of lipopeptides and is characterized by a rare (Z)-α,β-didehydro-α-aminobutyric acid (Z-Dhb) residue, along with five uncommon amino acids including β-aminooctanoic acid and didehydrohomoalanine [2]. Unlike most laxaphycin A-type congeners, Hormothamnin A exhibits potent cytotoxicity across a panel of solid tumor cell lines, making it a critical positive control and structural outlier in structure–activity relationship (SAR) studies of cyclic cyanobacterial peptides [3].

Why Laxaphycin A or Other Cyclic Undecapeptides Cannot Substitute for Hormothamnin A in Cytotoxicity and Mechanistic Studies


The laxaphycin family exhibits a profound functional dichotomy: A-type peptides generally lack significant cytotoxicity (IC50 > 10 µM), whereas B-type peptides and the singular A-type exception, Hormothamnin A, display potent antiproliferative activity [1]. This divergence is structurally encoded in the geometry of the dehydrobutyrine (Dhb) residue—Hormothamnin A possesses a Z-configuration, while typical laxaphycin A compounds adopt the E-configuration [2]. Consequently, substituting Hormothamnin A with laxaphycin A, trichormamide A, or other A-type cyclic undecapeptides in cytotoxicity assays will yield false-negative results and obscure the stereochemical determinant of activity. Procurement of the correct Z-Dhb analog is therefore essential for studies probing the structural basis of laxaphycin bioactivity or for use as a validated positive control in cytotoxicity screening cascades [1][2].

Quantitative Differentiation Evidence for Hormothamnin A: Cytotoxicity, Structural Specificity, and Target Engagement


Cytotoxicity of Hormothamnin A vs. Laxaphycin A-Type Congeners in Solid Tumor Cell Lines

Hormothamnin A is the only laxaphycin A-type cyclic undecapeptide with potent cytotoxicity. While standard laxaphycin A and A2 compounds show IC50 > 10 µM against HCT116 colon cancer cells, Hormothamnin A achieves IC50 values of 0.13–0.72 µg/mL (equivalent to approximately 0.11–0.60 µM) across a panel including SW1271 lung, A529 lung, B16-F10 melanoma, and HCT-116 colon lines [1][2]. This represents an approximately 17- to 90-fold potency advantage over the class baseline.

cytotoxicity laxaphycin cancer cell lines

Stereochemical Basis for Differential Activity: Z-Dhb vs. E-Dhb Configuration in Laxaphycin A-Type Scaffolds

Hormothamnin A is uniquely defined by a (Z)-α,β-didehydro-α-aminobutyric acid (Z-Dhb) residue at the position corresponding to the E-Dhb in laxaphycin A [1][2]. In the broader laxaphycin A-type family, the E-configuration correlates with weak or absent cytotoxicity (IC50 > 10 µM), whereas the Z-configuration in Hormothamnin A is associated with potent activity [3]. The 2021 review by Bornancin et al. explicitly identifies the Dhb geometry as a likely contributing factor to the cytotoxicity switch, making this single stereochemical feature a critical determinant of biological outcome [2].

stereochemistry dehydrobutyrine SAR

Lipophilicity-Driven Isolation Profile Distinguishes Hormothamnin A from Co-Produced Hormothamnins

Among the suite of cyclic peptides produced by H. enteromorphoides, Hormothamnin A is the most lipophilic, enabling its distinct retention time and simplified isolation via reversed-phase HPLC relative to co-produced hormothamnins [1][2]. This physicochemical property is directly linked to its unique amino acid composition, including the hydrophobic D-BAOA and Z-Dhb residues, and contrasts with the more polar profiles of hormothamnins B and C (where structurally characterized) [1].

lipophilicity isolation HPLC

Synergistic Potential with B-Type Laxaphycins Positions Hormothamnin A as a Required Component in Combination Studies

Laxaphycin A-type and B-type peptides act synergistically to inhibit cancer cell growth; maximal potency requires the presence of both classes [1]. Hormothamnin A, as the only cytotoxic A-type member, is the necessary A-type partner for synergy experiments with laxaphycin B, B2, B3, or B4. In HCT116 cells, laxaphycin B4 alone has an IC50 of 1.7 µM, but this potency is enhanced in the presence of A-type peptides [1]. Substituting Hormothamnin A with non-cytotoxic laxaphycin A in synergy studies would abolish the A-type contribution, leading to an underestimation of the combinatorial effect.

synergy laxaphycin B combination therapy

Consistent Production Profile Across Geographic and Temporal Collections Supports Reproducible Supply

HPLC analyses of H. enteromorphoides collections demonstrate that the relative proportions of hormothamnin peptides remain relatively constant across different collection locations and years, although they vary seasonally [1]. Clonal isolates in laboratory culture produce the full spectrum of toxic peptides, confirming that the biosynthetic capacity is genetically encoded rather than environmentally contingent [1]. This supports the feasibility of producing consistent research-grade material, unlike some environmentally labile cyanobacterial metabolites.

natural product supply batch consistency cyanobacteria culture

Hormothamnin A Procurement Use Cases: Validated Applications in Cytotoxicity Screening, SAR Studies, and Synergy Research


Positive Control for Laxaphycin A-Type Cytotoxicity Screening Cascades

Hormothamnin A serves as the essential positive control in any assay panel designed to evaluate laxaphycin A-type peptides for anticancer activity. With confirmed IC50 values of 0.13–0.72 µg/mL across lung, melanoma, and colon cancer lines, it provides a validated benchmark against which novel A-type analogs can be quantitatively compared [1]. Its use prevents false-negative interpretations arising from the intrinsically weak activity of the broader A-type class (IC50 > 10 µM) [2].

Stereochemical Probe for Dhb Geometry–Activity Relationship Studies

The Z-Dhb configuration of Hormothamnin A, in contrast to the E-Dhb of laxaphycin A, makes it an indispensable tool compound for investigating how dehydroamino acid geometry governs cyclic peptide conformation and bioactivity [1]. Synthetic and medicinal chemistry groups can use Hormothamnin A as a reference standard when developing novel Dhb-containing scaffolds or when validating the stereochemical purity of synthetic Z-Dhb analogs [2].

A-Type Partner in Laxaphycin Synergy Mechanistic Studies

Because synergistic cancer cell growth inhibition requires both A-type and B-type laxaphycins, Hormothamnin A is the only viable A-type candidate for synergy experiments given its standalone cytotoxicity [1]. It can be combined with laxaphycin B4 (IC50 = 1.7 µM in HCT116) or other B-type members to quantify synergy indices and probe the molecular mechanism underlying the cooperative effect, a research area identified as high priority in the 2018 Cai et al. study [1].

Natural Product Chemistry Teaching and Method Development Standard

Owing to its well-characterized isolation protocol, defined HPLC retention profile as the most lipophilic hormothamnin, and unambiguous structural assignment by 2D NMR and Marfey's analysis, Hormothamnin A is an ideal model compound for teaching advanced natural product isolation and stereochemical determination techniques [1][2]. Its structural complexity—incorporating six common and five uncommon amino acid residues—provides a rigorous test case for developing new analytical methodologies in peptide chemistry [2].

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